7-Chloroimidazo[1,2-A]pyrimidine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
7-chloroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZPCFISBIWXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-70-2 | |
| Record name | 7-chloroimidazo[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Combination Therapies:there is a Growing Trend in Medicine Towards the Use of Combination Therapies to Enhance Efficacy and Reduce the Likelihood of Drug Resistance. Future Patents Could Claim the Use of 7 Chloroimidazo 1,2 a Pyrimidine Derivatives in Combination with Other Established Drugs for the Treatment of Specific Diseases.
Computational Chemistry and in Silico Approaches in Imidazo 1,2 a Pyrimidine Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a key computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the potential biological targets of 7-Chloroimidazo[1,2-a]pyrimidine derivatives and elucidating their mechanism of action. nih.gov
Research on related imidazo[1,2-a]pyrimidine (B1208166) scaffolds has demonstrated the utility of molecular docking in identifying potential inhibitors for various diseases. For instance, in a study targeting key proteins of the SARS-CoV-2 virus, derivatives of imidazo[1,2-a]pyrimidine were docked against the human angiotensin-converting enzyme 2 (hACE2) and the spike protein's receptor-binding domain (RBD). nih.gov The process involved preparing the protein and ligand structures and defining a specific "grid box" around the active site of the target protein to guide the docking simulation. nih.gov
The results of such simulations are often quantified by a binding affinity score, typically in kcal/mol, which estimates the strength of the ligand-receptor interaction. In the anti-SARS-CoV-2 study, the top-scoring imidazo[1,2-a]pyrimidine derivative showed a remarkable binding affinity of -9.1 kcal/mol for ACE2 and -7.3 kcal/mol for the spike protein. nih.gov These findings suggest that the imidazo[1,2-a]pyrimidine core, and by extension derivatives like this compound, could serve as a basis for developing potent inhibitors. nih.gov Similar docking studies have been performed to investigate the antimicrobial potential of this heterocyclic system by modeling interactions with microbial enzymes. nih.gov
| Target Protein | PDB ID | Grid Box Center (X, Y, Z) | Grid Box Size (Å) | Top Compound Binding Affinity (kcal/mol) | Reference Ligand | Reference Affinity (kcal/mol) |
|---|---|---|---|---|---|---|
| hACE2 | 7U0N | -12.217, 39.173, 4.536 | 25.000, 23.124, 47.241 | -9.1 | Angiotensin II | -9.2 |
| Spike RBD | 7U0N | 12.191, 43.828, -17.938 | 18.557, 23.323, 37.404 | -7.3 | Cannabidiolic Acid (CBDA) | -5.7 |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are powerful tools in medicinal chemistry for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. The development of a QSAR model involves creating a dataset of compounds with known activities, calculating various molecular descriptors for each compound, and then using statistical methods to build a predictive model. nih.gov
For a series of this compound derivatives, a QSAR model could be developed to predict their potential as, for example, kinase inhibitors or antimicrobial agents. nih.gov The process would involve:
Data Collection : Assembling a set of this compound analogs with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation : Computing a wide range of molecular descriptors for each analog. These can include 2D features (like atom-pair counts and functional group counts) and topological indices that describe molecular size, shape, and electronic properties. nih.gov
Model Building : Using algorithms like Support Vector Machines (SVM) or multiple linear regression to create a classification or regression model that links the descriptors to the activity. nih.gov
Validation : Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability. nih.gov
A study on predicting pulmonary fibrosis developed classification-based QSAR models using an SVM algorithm, which successfully correlated molecular descriptors with biological endpoints like PPAR-γ inactivation. nih.gov Such an approach could be directly applied to a library of this compound compounds to screen for potential toxicity or specific therapeutic activities. nih.gov
| Descriptor Category | Example Descriptor | Description |
|---|---|---|
| 2D Atom-Pairs | B10[F-F] | Presence/absence of two fluorine atoms at a topological distance of 10 bonds. |
| Functional Groups | NCconj | Number of conjugated nitrogen atoms. |
| Topological Indices | MAXDN | Maximal electrotopological negative variation. |
| Topological Indices | SpMax7_Bh(e) | Largest eigenvalue n. 7 of the Burden matrix weighted by atomic Sanderson electronegativities. |
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. semanticscholar.org Pharmacophore models are used in virtual screening to rapidly search large compound libraries for molecules that possess these essential features, making them potential "hits" for further investigation. mdpi.com This approach is particularly useful for scaffold hopping—finding new, structurally diverse compounds with the same desired biological activity. mdpi.com
For the imidazo[1,2-a]pyridine (B132010) scaffold, to which this compound belongs, pharmacophore modeling and virtual screening have been successfully employed. In a collaborative effort to find treatments for visceral leishmaniasis, a virtual screening of proprietary pharmaceutical libraries was conducted based on an initial imidazo[1,2-a]pyridine hit. nih.gov This ligand-based screening rapidly expanded the chemical series, leading to compounds with improved antiparasitic activity and helping to define the key pharmacophoric features, such as which positions on the core structure tolerate changes while retaining activity. nih.gov
The process typically involves generating a pharmacophore model based on a known active ligand or the active site of a target protein (structure-based). nih.govsemanticscholar.org This model, consisting of features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings, is then used as a 3D query to filter databases of millions of compounds. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations analyze the physical movements of atoms and molecules over time, providing critical information about the conformational flexibility of the ligand and the stability of its interaction with the receptor. nih.govmdpi.com
In the context of this compound research, MD simulations would be a crucial follow-up to molecular docking. After docking a derivative into a target's active site, an MD simulation can be run to assess whether the predicted binding pose is stable over a period of nanoseconds. Researchers analyze metrics like the root-mean-square deviation (RMSD) of the ligand and protein to see if the complex remains intact or if the ligand dissociates. mdpi.com These simulations were used to confirm the binding modes of potential VEGFR-2 and HER-2 inhibitors, adding a higher level of confidence to the docking results. mdpi.com This technique helps to refine lead compounds by providing a deeper understanding of the molecular binding modes. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov For this compound, DFT calculations provide valuable insights that guide synthetic chemistry and help explain biological activity. nih.gov
Researchers have used DFT, often with the B3LYP functional and a basis set like 6-31G(d,p), to perform several types of analyses on imidazo[1,2-a]pyrimidine derivatives: nih.gov
Geometry Optimization : To find the most stable three-dimensional conformation of the molecule in its ground state. nih.gov
Frontier Molecular Orbitals (FMO) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator. researchgate.net
Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with biological receptors. researchgate.net
Reactivity Descriptors : DFT can calculate global reactivity descriptors that quantify the molecule's chemical potential, hardness, and electrophilicity.
These calculations have been used to support reaction mechanisms and to provide a satisfactory concurrence between theoretical and experimental molecular properties for various organic compounds. nih.govnih.gov
| DFT Application | Information Obtained | Relevance |
|---|---|---|
| Geometry Optimization | Lowest energy 3D structure | Provides the most stable conformation for further studies like docking. |
| FMO Analysis (HOMO/LUMO) | Electron-donating/accepting ability, kinetic stability | Predicts chemical reactivity and reaction pathways. |
| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor sites | Identifies regions for non-covalent interactions with biological targets. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds (covalent, ionic, etc.) | Characterizes intramolecular and intermolecular interactions. |
Drug Discovery and Development Pipeline Considerations for Imidazo 1,2 a Pyrimidine Derivatives
Lead Compound Identification and Optimization Strategies
The process of discovering new drugs often begins with the identification of a "hit" compound from a large chemical library through high-throughput screening. For the imidazo[1,2-a]pyrimidine (B1208166) class, these initial hits often show moderate potency and may have suboptimal pharmacological properties. The subsequent phase of lead identification involves the synthesis and evaluation of a focused library of analogues to establish a preliminary structure-activity relationship (SAR).
Optimization strategies for imidazo[1,2-a]pyrimidine derivatives typically focus on modifying substituents at various positions of the bicyclic ring system to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the development of antituberculosis agents based on the related imidazo[1,2-a]pyridine (B132010) scaffold, initial SAR studies explored modifications at the 3-carboxamide position. nih.gov Further exploration of substituents at other positions, such as C2 and C6, can lead to significant improvements in both extracellular and intracellular activity against Mycobacterium tuberculosis. nih.gov
A common optimization strategy involves the use of computational tools, such as molecular docking, to predict the binding modes of newly designed analogues within the active site of a target protein. nih.gov This allows for a more rational design of compounds with improved affinity. For example, in the development of imidazo[1,2-a]pyrimidine-based Schiff base derivatives as potential inhibitors of SARS-CoV-2 cell entry, molecular docking studies were used to predict the binding affinity to the ACE2 receptor and the viral spike protein. nih.gov
The following table provides representative data on the optimization of imidazo[1,2-a]pyridine amides as anti-tuberculosis agents, illustrating how systematic modifications can lead to a clinical candidate.
| Compound | Modification | In Vitro Activity (MIC µM) | In Vivo Efficacy |
| Lead Compound | Initial Hit | Moderate | Not Determined |
| Analogue 1 | N-Benzylcarboxamide at C3 | 0.045 | Improved |
| Analogue 2 | 2-ethyl-6-chloro substitution | 0.0009 | Suboptimal plasma exposure |
| Q203 (Telacebec) | Optimized side chain | Potent | Significant CFU reduction |
This table is illustrative and based on findings for the closely related imidazo[1,2-a]pyridine scaffold, as specific data for 7-Chloroimidazo[1,2-a]pyrimidine was not available.
Development of Multi-Targeted Imidazo[1,2-A]pyrimidine Agents
The development of multi-targeted agents, which can modulate the activity of multiple biological targets simultaneously, is a growing area of interest in drug discovery. This approach can offer advantages in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. The imidazo[1,2-a]pyrimidine scaffold has been explored for the development of such multi-targeted inhibitors. researchgate.net
For example, derivatives of the related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have been investigated as dual inhibitors of kinases that are critical in cell cycle control, such as CHK1 and MK2. nih.gov Small structural modifications to these scaffolds can lead to a switch in potency between these two kinases, highlighting the potential for fine-tuning the multi-targeted profile of these compounds. nih.gov
In the context of cancer therapy, researchers have designed and synthesized imidazo[1,2-a]pyrimidine derivatives that can act as dual inhibitors of enzymes like KSP and Aurora-A kinase. The table below presents hypothetical data for such a dual-target inhibitor.
| Compound | Target 1 Inhibition (IC50) | Target 2 Inhibition (IC50) | Cell Line Cytotoxicity (IC50) |
| Compound X | KSP (e.g., 0.5 µM) | Aurora-A (e.g., 1.2 µM) | HCT116 (e.g., 0.8 µM) |
| Compound Y | KSP (e.g., 0.8 µM) | Aurora-A (e.g., 0.9 µM) | HepG2 (e.g., 1.5 µM) |
This is a representative data table as specific data for multi-targeted this compound agents was not available.
Preclinical Profiling Methodologies for Advanced Analogues
Once a lead compound with promising activity and a desirable multi-targeted profile has been identified, it undergoes extensive preclinical profiling to assess its potential for further development. This stage involves a battery of in vitro and in vivo studies to evaluate the compound's efficacy, pharmacokinetic properties, and metabolic stability.
In Vitro Profiling: Advanced analogues are typically tested in a panel of cell-based assays to confirm their on-target activity and to assess their effects on cellular processes such as proliferation, apoptosis, and cell cycle progression. For instance, novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway and induce cell cycle arrest and apoptosis in cancer cell lines.
Pharmacokinetic and Metabolic Stability Studies: A crucial aspect of preclinical profiling is the evaluation of a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. In vitro assays using liver microsomes from different species (e.g., mouse, human) are commonly used to assess metabolic stability. nih.gov Compounds with good metabolic stability are more likely to have favorable pharmacokinetic profiles in vivo.
In Vivo Efficacy Models: Promising candidates are then evaluated in animal models of the target disease to assess their in vivo efficacy. For example, in the development of antituberculosis agents, the efficacy of optimized imidazo[1,2-a]pyridine amides was demonstrated by a significant reduction in bacterial colony-forming units (CFU) in the lungs of infected mice. nih.gov
The following table summarizes key preclinical profiling parameters for an advanced imidazo[1,2-a]pyrimidine analogue.
| Parameter | Method | Result |
| In Vitro Potency | Kinase Inhibition Assay | IC50 = 50 nM |
| Cellular Activity | Cancer Cell Proliferation Assay | GI50 = 200 nM |
| Metabolic Stability | Human Liver Microsome Assay | t1/2 > 60 min |
| In Vivo Efficacy | Mouse Xenograft Model | Tumor Growth Inhibition > 50% |
This table provides representative data, as specific preclinical profiling data for this compound was not publicly available.
Patent Landscape and Intellectual Property Trends for Imidazo 1,2 a Pyrimidine Compounds
Analysis of Patented Synthetic Routes and Derivative Structures
The patent literature reveals several strategic approaches to the synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core and its derivatives. A foundational and frequently cited method is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. nih.gov This method's versatility allows for the introduction of various substituents on the resulting imidazo[1,2-a]pyrimidine ring system.
For the specific synthesis of 7-chloroimidazo[1,2-a]pyrimidine, the starting material would typically be a 2-amino-4-chloropyrimidine. The synthesis of such chlorinated pyrimidine (B1678525) precursors is itself a subject of patent filings, with methods including the reaction of imidoyl chloride compounds with phosgene.
In recent years, there has been a significant trend towards the development of more efficient and environmentally friendly synthetic methodologies. Patented approaches include multicomponent reactions, intramolecular cyclizations, and the use of various catalysts to improve yields and reduce reaction times. nih.gov These advanced methods are applicable to the synthesis of a wide range of imidazo[1,2-a]pyrimidine derivatives, including those with halogen substitutions.
A notable patent application claims 6-Aryl-7-halo-imidazo[1,2-a]pyrimidine compounds, which would include 7-chloro derivatives, as anticancer agents. google.com The synthetic routes described in such patents are of particular relevance, as they provide a direct pathway to the 7-chloro substituted scaffold.
The patented derivatives of the imidazo[1,2-a]pyrimidine core are extensive and varied. Substitutions are commonly seen at the 2, 3, 5, 6, and 7-positions, with each modification aiming to modulate the compound's pharmacokinetic and pharmacodynamic properties. The chlorine atom at the 7-position is of particular interest as it can enhance binding affinity to biological targets and serve as a handle for further chemical modifications.
| Synthetic Method | Description | Key Advantages | Patent Reference Example |
|---|---|---|---|
| Chichibabin Reaction | Condensation of a 2-aminopyrimidine with an α-haloketone. | Well-established, versatile for various substitutions. | General literature method often cited in patents. nih.gov |
| Multicomponent Reactions | Combining three or more reactants in a single step to form the heterocyclic core. | High efficiency, atom economy, and diversity of derivatives. | Mentioned in reviews of modern synthetic approaches. nih.gov |
| Suzuki-Miyaura Cross-Coupling | Used to introduce aryl or heteroaryl groups at specific positions, such as in the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. | Creates C-C bonds, allowing for complex molecular architectures. | Described for related quinazoline (B50416) derivatives. nih.gov |
Overview of Therapeutic Applications Claimed in Patent Literature
The therapeutic applications for imidazo[1,2-a]pyrimidine derivatives claimed in patents are broad, reflecting the scaffold's versatility. A significant area of focus is oncology, with numerous patents claiming these compounds as inhibitors of various protein kinases.
For instance, derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been patented as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase and as inhibitors of c-KIT for the treatment of gastrointestinal stromal tumors (GIST). sigmaaldrich.com The patent for 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives highlights their potential in overcoming resistance to existing cancer therapies. nih.gov Furthermore, a patent application specifically covering 6-Aryl-7-halo-imidazo[1,2-a]pyrimidines claims their use as anticancer agents. google.com
Beyond cancer, the patent literature describes the use of imidazo[1,2-a]pyrimidine derivatives for a range of other conditions. These include:
Inflammatory Diseases: As inhibitors of enzymes like lipoprotein-associated phospholipase A2 (Lp-PLA2). nih.gov
Central Nervous System (CNS) Disorders: The well-known anxiolytics divaplon (B1670791) and fasiplon (B34810) are based on the imidazo[1,2-a]pyrimidine structure. nih.govjst.go.jp
Infectious Diseases: Patented derivatives have shown potential as antifungal, antibacterial, and antiviral agents. nih.govgoogle.com
Metabolic and Gastrointestinal Disorders: Compounds have been claimed for the treatment of peptic ulcer disease and for inhibiting gastric acid secretion.
| Therapeutic Area | Molecular Target/Mechanism of Action | Example from Patent Literature |
|---|---|---|
| Oncology | c-KIT inhibitor | 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives for GIST. nih.gov |
| Oncology | PI3Kα Inhibition | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. nih.gov |
| Inflammatory Diseases | Lp-PLA2 inhibitor | Novel series of imidazo[1,2-a]pyrimidine derivatives. nih.gov |
| CNS Disorders | Anxiolytic | Divaplon and Fasiplon. nih.govjst.go.jp |
| Infectious Diseases | Antifungal | General imidazo[1,2-a]pyrimidine derivatives. nih.gov |
| Gastrointestinal Disorders | Anti-secretory | Imidazo[1,2-a]pyridine derivatives for peptic ulcer disease. |
Strategic Considerations for Future Patenting in the Imidazo[1,2-A]pyrimidine Field
The existing patent landscape for imidazo[1,2-a]pyrimidines suggests several strategic directions for future research and intellectual property claims.
Future Research Trajectories and Translational Outlook for 7 Chloroimidazo 1,2 a Pyrimidine
Exploration of Novel Biological Targets and Disease Areas
The imidazo[1,2-a]pyrimidine (B1208166) core is a versatile scaffold with demonstrated activity against a range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.gov The 7-chloro substitution, in particular, enhances the compound's binding affinity and selectivity for various molecular targets.
Future research is expected to uncover new biological targets and expand the therapeutic applications of 7-chloroimidazo[1,2-a]pyrimidine derivatives. Current investigations are already exploring its potential in several key areas:
Anticancer Activity: Derivatives of imidazo[1,2-a]pyrimidine have shown considerable antitumor effects. derpharmachemica.com For instance, certain derivatives have demonstrated potent activity against breast cancer cell lines (MCF-7) while exhibiting minimal toxicity to normal cells. Research has also highlighted their efficacy in inducing apoptosis in cancer cells through mitochondrial pathways. The core structure is also being explored for its potential to inhibit kinases involved in cell cycle control, such as CHK1 and MK2, which are crucial in cancer development. nih.gov
Antimicrobial Properties: The compound and its derivatives have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. nih.gov Their mechanism of action is thought to involve the inhibition of essential enzymes like bacterial topoisomerases.
Antiviral Activity: Studies have reported the antiviral potential of imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives, with specific activity against cytomegalovirus and varicella-zoster virus. nih.govnih.gov More recently, imidazo[1,2-a]pyrimidine derivatives have been investigated as potential inhibitors of SARS-CoV-2 entry into human cells. nih.govnih.gov
Other Therapeutic Areas: The versatility of the imidazo[1,2-a]pyrimidine scaffold extends to other disease areas. Derivatives have been evaluated for their potential as anti-inflammatory agents, cholinesterase inhibitors for neurodegenerative diseases like Alzheimer's, and as treatments for leishmaniasis.
Integration of Advanced Omics Technologies in Mechanistic Studies
To fully understand the therapeutic potential of this compound, researchers are increasingly turning to advanced "omics" technologies. These approaches, including genomics, proteomics, and metabolomics, provide a comprehensive view of the molecular mechanisms underlying the compound's biological effects.
By analyzing changes in gene expression, protein levels, and metabolic profiles in response to treatment with this compound derivatives, researchers can:
Identify novel drug targets and signaling pathways.
Elucidate mechanisms of drug resistance.
Discover biomarkers to predict patient response to treatment.
This deeper mechanistic understanding will be crucial for optimizing the design of future imidazo[1,2-a]pyrimidine-based drugs and personalizing treatment strategies.
Application of Artificial Intelligence and Machine Learning in Imidazo[1,2-A]pyrimidine Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development. mednexus.orgspringernature.com These powerful computational tools can significantly accelerate the design and optimization of novel this compound derivatives.
Key applications of AI and ML in this area include:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of new imidazo[1,2-a]pyrimidine analogs. mednexus.org This allows for the rapid screening of virtual compound libraries, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. springernature.com This approach can lead to the discovery of novel imidazo[1,2-a]pyrimidine derivatives with enhanced potency, selectivity, and drug-like characteristics.
ADMET Prediction: AI and ML can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.govnih.gov This helps to identify potential liabilities early in the drug development process, reducing the risk of late-stage failures.
Potential for Development in Combating Emerging Pathogens and Drug Resistance
The emergence of new infectious diseases and the rise of drug-resistant pathogens represent a major global health challenge. The unique properties of this compound make it a promising scaffold for the development of novel anti-infective agents.
Broad-Spectrum Antimicrobial Activity: The demonstrated activity of imidazo[1,2-a]pyrimidine derivatives against a wide range of bacteria and viruses suggests their potential as broad-spectrum anti-infectives. nih.govnih.govnih.gov
Novel Mechanisms of Action: The ability of these compounds to target essential microbial enzymes, such as topoisomerases, offers a potential strategy to overcome existing resistance mechanisms.
Combating Drug Resistance: By exploring novel molecular targets and mechanisms of action, researchers can develop imidazo[1,2-a]pyrimidine-based therapies that are effective against drug-resistant strains of bacteria, viruses, and other pathogens.
The continued exploration of the this compound scaffold, coupled with the integration of advanced technologies, holds significant promise for the development of new and effective treatments for a wide range of diseases.
Q & A
Q. What are the established synthetic routes for 7-chloroimidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield?
The synthesis of this compound derivatives often employs multicomponent reactions. For example, a modified Biginelli reaction using 2-aminobenzimidazole, aldehydes, and 1,3-dicarbonyl compounds in the presence of dimethylformamide (DMF) as a catalyst under fusion conditions achieves high yields (75–85%) . Chlorination can be introduced via substituents in the aldehyde or post-synthetic modification. Reaction duration (10–12 minutes under fusion) and solvent selection (e.g., methanol for crystallization) critically affect purity and yield .
Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound derivatives?
- ¹H/¹³C NMR : Key diagnostic signals include aromatic protons (δ 7.5–9.0 ppm) and carbons (δ 110–150 ppm). For example, the chloro-substituted pyrimidine ring in 7-chloroimidazo[1,2-a]pyridine shows distinct deshielding at δ 8.46 ppm (s, 1H) for the imidazole proton .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-Cl (550–750 cm⁻¹) confirm the core structure .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 153) align with calculated masses .
Q. What are the primary pharmacological applications of this compound derivatives?
These compounds exhibit diverse bioactivities, including antimicrobial, anticancer, and kinase inhibition. For instance, chlorinated analogs have shown enhanced binding affinity to GABA receptors and phosphodiesterase enzymes, making them candidates for neuroactive and anti-inflammatory agents .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of this compound functionalization?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 100°C) and enhances regioselectivity in cross-coupling reactions. This method is particularly effective for introducing aryl groups via Suzuki-Miyaura coupling, achieving yields >90% with minimal byproducts . Optimization parameters include microwave power (300–500 W) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. What strategies resolve contradictions in proposed reaction mechanisms for imidazo[1,2-a]pyrimidine cyclization?
Mechanistic studies using isotopic labeling (e.g., ¹⁵N-tracing) and kinetic profiling reveal competing pathways:
- Pathway A : Nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization with a 1,3-dicarbonyl compound.
- Pathway B : Enamine formation between the aminoazole and 1,3-dicarbonyl compound precedes cyclization. Dominance of Pathway A is confirmed under acidic conditions, while Pathway B prevails in basic media. Contradictions in literature arise from solvent polarity and catalyst effects .
Q. How can researchers address low yields in cross-coupling reactions involving this compound?
Key factors include:
- Catalyst Selection : PdCl₂(dppf) outperforms Pd(OAc)₂ in Buchwald-Hartwig amination due to superior stability with chloro-substituted substrates.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
- Additives : Silver salts (Ag₂CO₃) mitigate halide interference in Negishi couplings .
Methodological Considerations
Q. What analytical workflows are recommended for characterizing synthetic intermediates?
- TLC Monitoring : Use silica gel G with ethyl acetate/hexane (3:7) for rapid assessment of reaction progress .
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) resolve regioisomers in chlorinated derivatives.
- X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., distinguishing C-5 vs. C-7 substitution) .
Q. How do substituent electronic effects influence the reactivity of this compound?
Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 7-position deactivate the imidazole ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (e.g., amination at C-2). Hammett correlations (σ⁺ values) quantify these effects, guiding rational design of derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
